Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-
Description
Properties
CAS No. |
2501-03-3 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O3/c1-19-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16(17)18/h2-10H,1H3 |
InChI Key |
MOFALIQXICGDFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters affecting yield and purity include:
- Solvent Selection : Ethanol is preferred for its ability to solubilize both reactants while facilitating azeotropic water removal. Methanol has been reported for analogous Schiff base syntheses but may require extended reaction times.
- Temperature : Elevated temperatures (100–110°C) accelerate imine formation but risk side reactions such as aldehyde oxidation.
- Catalysts : While the base method omits catalysts, adding 1–2 mol% acetic acid reduces reaction time to 3–4 hours by protonating the carbonyl group, enhancing electrophilicity.
Table 1: Comparison of Reaction Conditions
| Parameter | Conventional Method | Catalyzed Method |
|---|---|---|
| Solvent | Ethanol | Methanol |
| Temperature | 104°C | 25–40°C |
| Time | 5 hours | 3.5 hours |
| Catalyst | None | Acetic acid |
| Yield | 85–90% | 72–95% |
Catalytic and Solvent Variations
Acid-Catalyzed Condensation
Introducing Brønsted acids (e.g., acetic acid, HCl) lowers the activation energy by protonating the aldehyde’s carbonyl oxygen. For example, reactions in methanol with 2 mol% acetic acid at 40°C achieve 90% conversion within 3.5 hours. This approach minimizes thermal degradation, making it suitable for heat-sensitive substrates.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) have been explored for similar Schiff base syntheses, though they often necessitate higher temperatures (120–130°C) and prolonged reaction times. Ethanol remains optimal due to its balance of polarity and boiling point.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, forming a hemiaminal intermediate.
- Dehydration : Acid-catalyzed elimination of water yields the imine product.
The nitro group’s meta-directing effect ensures regioselective formation of the E isomer, stabilized by intramolecular hydrogen bonding between the methoxy oxygen and imine hydrogen.
Purification and Characterization
Isolation Techniques
Crude product isolation involves cooling the reaction mixture to 0°C, followed by vacuum filtration. Recrystallization from methanol yields needle-like crystals with >99% purity, as verified by HPLC.
Spectroscopic Analysis
- NMR : $$ ^1H $$ NMR (400 MHz, DMSO- d6): δ 8.95 (s, 1H, CH=N), 8.30–7.45 (m, 7H, aromatic), 3.85 (s, 3H, OCH3).
- IR : Strong absorption at 1620 cm$$ ^{-1} $$ (C=N stretch), 1520 cm$$ ^{-1} $$ (NO2 asymmetric stretch).
Alternative Synthetic Approaches
Continuous Flow Synthesis
Continuous flow reactors, as demonstrated for 4-methoxy-2-nitroaniline synthesis, offer potential for scaling up Schiff base production. By maintaining precise temperature and residence time control, such systems could reduce side products and improve throughput.
Industrial Production Considerations
Current laboratory methods are amenable to pilot-scale production using jacketed reactors with reflux condensers. Key challenges include:
- Water Removal : Integrating molecular sieves or Dean-Stark traps to shift equilibrium toward product formation.
- Cost Efficiency : Sourcing high-purity 2-nitrobenzaldehyde, which accounts for 60–70% of raw material costs.
Chemical Reactions Analysis
Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- is primarily used in scientific research, particularly in organic synthesis and materials science .
Research
It is utilized in studying the crystal structures and properties of organic compounds. For example, its crystal structure has been analyzed using X-ray diffraction techniques, providing detailed information on its molecular packing and interactions .
Crystal Structure Analysis
The crystal structure of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- has been determined using X-ray crystallography. The compound crystallizes in the P 2₁ 2₁ 2₁ space group with unit cell dimensions a = 4.0010 Å, b = 7.8410 Å, and c = 40.447 Å . This analysis provides insights into the compound's solid-state packing and intermolecular interactions .
Synthesis of Novel Compounds
Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- can be used as a precursor in synthesizing novel organic compounds with potential applications in medicinal chemistry or materials science. By modifying the functional groups attached to the benzenamine core, researchers can create a library of compounds with diverse chemical and biological properties .
Potential Environmental Applications
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (E)-4-Methoxy-N-[(2-nitrophenyl)methylene]aniline
- Molecular Formula : C₁₄H₁₂N₂O₃
- Molecular Weight : 256.26 g/mol
- Structure: Features a methoxy (-OCH₃) group at the para position of the benzenamine ring and a nitro (-NO₂) group at the ortho position of the phenylmethylene moiety. The (E)-stereochemistry is confirmed via spectroscopic and crystallographic analyses .
Synthesis :
Typically synthesized via Schiff base formation, involving condensation of 4-methoxyaniline with 2-nitrobenzaldehyde under reflux conditions. Structural confirmation employs FT-IR, ¹H/¹³C NMR, and X-ray diffraction .
Key Properties :
- Electronic Features : The methoxy group donates electrons via resonance, while the ortho-nitro group withdraws electrons, creating a polarized imine bond (C=N) at ~1620 cm⁻¹ (IR) .
- Thermodynamics : Calculated boiling point (Joback method) for similar Schiff bases is ~677 K; solubility is influenced by aromatic substituents .
Comparison with Structurally Similar Compounds
Substituent Position Variations
Analysis :
Aromatic Ring Modifications
Analysis :
Analysis :
- Anti-inflammatory Activity : The target compound’s ortho-nitro group may sterically hinder enzyme binding compared to pyrazole derivatives with flexible substituents .
- Antiproliferative Effects : Nitro groups in triazole analogs improve redox cycling, generating cytotoxic reactive oxygen species (ROS) .
Methods :
- Target Compound: Condensation in ethanol under reflux (yield: 75–80%); characterized by ¹H NMR (δ 8.60 ppm for CH=N) and X-ray crystallography .
- Analog Synthesis :
Crystallography :
- Target compound’s crystal packing shows π-π stacking (3.5 Å) between aromatic rings, stabilizing the (E)-configuration .
Biological Activity
Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- (commonly referred to as the compound ) is an organic compound featuring a complex structure that includes a benzene ring, a methoxy group, and a nitrophenyl moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- is , with a molecular weight of approximately 258.27 g/mol. The presence of the methoxy group and the nitrophenyl moiety contributes to its unique chemical reactivity and potential biological interactions.
1. Antimicrobial Activity
Research indicates that benzenamine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to benzenamine, particularly those containing nitro groups, showed enhanced antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with cellular metabolism.
| Compound Name | Activity | Reference |
|---|---|---|
| Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- | Antibacterial against E. coli | |
| Derivative A | Antifungal against Candida spp. |
2. Anti-inflammatory Effects
The anti-inflammatory properties of benzenamine derivatives have also been explored. In vitro studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines.
| Compound Name | IC50 (µM) | Effect on COX-2 Expression | Reference |
|---|---|---|---|
| Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- | 12.5 | Significant reduction | |
| Derivative B | 15.0 | Moderate reduction |
3. Anticancer Potential
The anticancer activity of benzenamine derivatives has been investigated in several studies. The presence of the nitro group is crucial for enhancing cytotoxicity against cancer cell lines. For example, one study reported that compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- | MCF-7 (breast cancer) | 8.0 | |
| Derivative C | HeLa (cervical cancer) | 5.5 |
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a recent study, benzenamine derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitro substitutions showed enhanced activity compared to their non-nitro counterparts.
Case Study 2: Anti-inflammatory Mechanism Investigation
A study focused on the anti-inflammatory mechanisms of benzenamine derivatives revealed that these compounds significantly inhibited NF-kB activation in RAW264.7 cells, leading to decreased expression of inflammatory markers.
Structure-Activity Relationship (SAR)
The biological activities of benzenamine derivatives can be correlated with their structural features:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Nitro Group : Essential for antimicrobial and anticancer activities.
- Aromatic Systems : Influence binding affinity to biological targets.
Q & A
Basic: What experimental methods are recommended for synthesizing Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-?
Answer:
The compound can be synthesized via a condensation reaction between 4-methoxyaniline and 2-nitrobenzaldehyde under azeotropic conditions. Azeotropic distillation using toluene and a Dean-Stark trap effectively removes water, shifting the equilibrium toward imine formation . Key steps include:
- Refluxing equimolar reactants in toluene.
- Monitoring water removal to gauge reaction progress.
- Purification via mixed-solvent recrystallization (e.g., ethanol/water).
This method is adaptable from analogous Schiff base syntheses but requires validation for nitro group positioning (2-nitro vs. 4-nitro) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹ in IR) and nitro/methoxy group positions via H and C NMR chemical shifts .
- X-ray Crystallography: Resolve molecular geometry using programs like SHELX for refinement. Note that nitro group orientation impacts crystal packing and hydrogen bonding .
- Mass Spectrometry: Validate molecular weight (256.26 g/mol) and fragmentation patterns .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this Schiff base?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) can model:
- Charge Distribution: Electron-withdrawing nitro groups at the 2-position influence conjugation, altering the HOMO-LUMO gap compared to 4-nitro analogs .
- Reactivity: Predict sites for electrophilic/nucleophilic attack using Fukui indices.
- Solvent Effects: Simulate solvent interactions (e.g., toluene, DMSO) via polarizable continuum models (PCM). Validate with experimental UV-Vis spectra .
Advanced: How does the 2-nitro substituent affect photophysical or catalytic properties compared to 4-nitro isomers?
Answer:
- Steric and Electronic Effects: The 2-nitro group introduces steric hindrance near the imine bond, reducing planarity and altering π-conjugation. This may decrease fluorescence quantum yield compared to 4-nitro derivatives .
- Catalytic Activity: In metal complexes, the 2-nitro orientation may limit coordination sites, affecting catalytic efficiency in oxidation/reduction reactions. Comparative cyclic voltammetry studies are recommended .
Data Contradiction: How to resolve discrepancies in reported melting points or spectral data for this compound?
Answer:
Discrepancies often arise from:
- Isomerization: Ensure the imine bond configuration (E/Z) is confirmed via NOESY NMR or X-ray diffraction .
- Purity: Trace solvents (e.g., toluene) or unreacted aldehydes can skew melting points. Use DSC for precise thermal analysis .
- Synthetic Conditions: Variations in azeotropic solvent or reaction time may yield polymorphs. Standardize protocols and cross-reference with crystallographic data .
Advanced: What strategies optimize this compound’s bioactivity in pharmacological studies?
Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing methoxy with halogen groups) to enhance antioxidant or antimicrobial activity. Test derivatives using DPPH/ABTS assays .
- Pro-drug Design: Incorporate hydrolyzable groups (e.g., esters) to improve bioavailability. Validate via in vitro metabolic stability assays .
Basic: What are the safety and handling protocols for this nitro-containing compound?
Answer:
- Toxicity: Nitro compounds may be mutagenic. Use PPE (gloves, goggles) and work in a fume hood.
- Storage: Keep in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation .
- Disposal: Follow EPA guidelines for nitroaromatic waste (e.g., incineration with scrubbers) .
Advanced: How to analyze non-covalent interactions in crystal structures of this compound?
Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (C–H···O, π-π stacking) using CrystalExplorer. Compare 2-nitro vs. 4-nitro derivatives to assess packing efficiency .
- Thermal Analysis: Correlate TGA/DSC data with crystallographic stability. Note that nitro groups may lower decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
